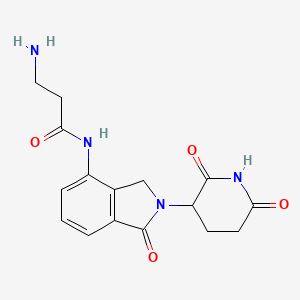
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, an oxadiazole ring, and an isopropyl group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling of Azetidine and Oxadiazole Rings: The final step involves the coupling of the azetidine and oxadiazole rings through a nucleophilic substitution reaction, where the azetidine ring is introduced to the oxadiazole precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((Azetidin-3-yloxy)methyl)-5-methyl-1,2,4-oxadiazole
- 3-((Azetidin-3-yloxy)methyl)-5-methylpyridine
- 4-((Azetidin-3-yloxy)methyl)pyridine
Uniqueness
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-(azetidin-3-yloxymethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)9-11-8(12-14-9)5-13-7-3-10-4-7/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
RESCICWBGHLTGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NO1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
amine](/img/structure/B13481612.png)




![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)


![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)

amine](/img/structure/B13481674.png)

